molecular formula C15H12BrNO3S B13360085 2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate

2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13360085
M. Wt: 366.2 g/mol
InChI Key: FWCASKHTOIJCIL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that features a bromophenyl group, an oxoethyl group, and a methylthio nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenacyl bromide with 2-(methylthio)nicotinic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the oxoethyl and methylthio groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylacetic acid methyl ester
  • 2-Bromo-2-methylpropane
  • 3-Bromophenol

Uniqueness

2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both a bromophenyl group and a methylthio nicotinate moiety. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C15H12BrNO3S

Molecular Weight

366.2 g/mol

IUPAC Name

[2-(3-bromophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H12BrNO3S/c1-21-14-12(6-3-7-17-14)15(19)20-9-13(18)10-4-2-5-11(16)8-10/h2-8H,9H2,1H3

InChI Key

FWCASKHTOIJCIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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